molecular formula C20H41N5O9 B1218166 2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol CAS No. 51846-98-1

2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Cat. No.: B1218166
CAS No.: 51846-98-1
M. Wt: 495.6 g/mol
InChI Key: WYJSPPYVEJPMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is a complex organic molecule known for its significant applications in the field of antibiotics. It is commonly referred to as Gentamicin , a broad-spectrum antibiotic used to treat various types of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol involves multiple steps, including the protection and deprotection of functional groups, and the formation of glycosidic bonds.

Industrial Production Methods

Industrial production of this compound is carried out through fermentation processes using specific strains of Micromonospora bacteria. The fermentation broth is then subjected to extraction and purification processes to isolate the active compound .

Chemical Reactions Analysis

Types of Reactions

2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like sodium borohydride , and nucleophiles such as amines and alcohols . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol: has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action leads to the disruption of bacterial cell growth and replication, ultimately causing cell death. The primary molecular targets are the 30S ribosomal subunit and the 16S rRNA within the bacterial ribosome .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminoglycoside antibiotics such as:

  • Streptomycin
  • Neomycin
  • Tobramycin
  • Amikacin

Uniqueness

2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol: is unique due to its broad-spectrum activity and effectiveness against a wide range of Gram-negative and Gram-positive bacteria. Its stability and efficacy in various formulations make it a valuable antibiotic in both human and veterinary medicine .

Properties

CAS No.

51846-98-1

Molecular Formula

C20H41N5O9

Molecular Weight

495.6 g/mol

IUPAC Name

2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C20H41N5O9/c1-6(21)14-11(27)10(26)9(24)18(32-14)33-15-7(22)4-8(23)16(12(15)28)34-19-13(29)17(25-3)20(2,30)5-31-19/h6-19,25-30H,4-5,21-24H2,1-3H3

InChI Key

WYJSPPYVEJPMJA-UHFFFAOYSA-N

SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)N

Canonical SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)N

Synonyms

antibiotic JI 20B
antibiotic JI-20B

Origin of Product

United States

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